molecular formula C7H9BrN2O B11813845 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone

Cat. No.: B11813845
M. Wt: 217.06 g/mol
InChI Key: LKURTJRLZDIJOC-UHFFFAOYSA-N
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Description

Pyrazole Ring Substituent Configuration

The pyrazole core adopts a planar conformation due to aromatic $$\pi$$-electron delocalization across the $$N1−C2−N3−C4−C_5$$ backbone. Substituents influence electron distribution:

  • Methyl groups at N1 and C3 : These alkyl groups donate electron density via inductive effects, slightly destabilizing the ring’s aromaticity but enhancing solubility in nonpolar solvents.
  • Bromine at C4 : As an electron-withdrawing substituent, bromine induces partial positive charge at C4, increasing electrophilicity for nucleophilic substitution reactions.
  • Ethanone at C5 : The acetyl group’s carbonyl ($$C=O$$) introduces a strong dipole moment, directing reactivity toward ketone-specific transformations such as condensations or reductions.

Bromine and Methyl Group Spatial Arrangement

X-ray crystallography of analogous compounds reveals that bromine and methyl groups adopt coplanar orientations relative to the pyrazole ring to minimize steric hindrance. The C4 bromine’s van der Waals radius (1.85 Å) creates minor distortions in bond angles at C4−C5 and C4−N3, reducing from the ideal 120° to approximately 117° in similar structures. Methyl groups at N1 and C3 exhibit free rotation at room temperature, though steric interactions with the C5 acetyl group may restrict motion in condensed phases.

Acetyl Functional Group Orientation

The ethanone moiety at C5 exists predominantly in the keto tautomer ($$−COCH_3$$), as confirmed by infrared spectroscopy showing a strong $$C=O$$ stretch at 1,710 cm⁻¹. Conjugation between the carbonyl and pyrazole ring’s $$\pi$$-system delocalizes electron density, evidenced by a bathochromic shift in UV-Vis spectra compared to non-aromatic ketones. The acetyl group’s orientation perpendicular to the pyrazole plane minimizes orbital overlap, preserving aromatic stability while allowing nucleophilic attack at the carbonyl carbon.

Comparative Analysis with Related Pyrazolyl Ethanone Derivatives

The structural and electronic features of 1-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone diverge significantly from related derivatives:

Compound Substituents Molecular Formula Key Properties
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone Phenyl at N1, methyl at C3/C5 $$C{13}H{14}N_2O$$ Enhanced lipophilicity; $$\lambda_{\text{max}}$$ = 265 nm
1-(4-Bromo-1-methyl-2-(methylthio)-1H-imidazol-5-yl)-2-(5-methylpyrazinyl)-ethanone Imidazole-thioether, pyrazine $$C{12}H{13}BrN_4OS$$ Bidentate ligand for transition metals
2-Bromo-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone Bromine at ethanone β-carbon $$C7H9BrN_2O$$ Higher reactivity in alkylation reactions

Key Differences :

  • Electronic Effects : Bromine at C4 in the target compound increases electrophilicity compared to phenyl-substituted analogs, favoring aromatic substitution over nucleophilic acyl substitution.
  • Steric Profile : Dual methyl groups at N1 and C3 create a more congested environment than imidazole-based derivatives, limiting access to the pyrazole nitrogen lone pairs.
  • Tautomeric Behavior : Unlike thioether-containing analogs, the absence of sulfur prevents thione-thiol tautomerism, stabilizing the keto form under standard conditions.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C7H9BrN2O/c1-4-6(8)7(5(2)11)10(3)9-4/h1-3H3

InChI Key

LKURTJRLZDIJOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of 4-bromo-3,5-dimethylpyrazole with an acetylating agent such as acetyl chloride in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the ethanone group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone with analogous pyrazole-based ethanone derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone C₈H₁₀BrN₂O 4-Br, 1,3-dimethyl, 5-ethanone 229.09 Agrochemical intermediates, ligand synthesis
1-[4-Bromo-3-(heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone C₉H₆BrF₇N₂O 4-Br, 3-CF₂CF₂CF₃, 5-methyl, 1-ethanone 371.05 High lipophilicity, potential fluorinated drug precursor
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₀BrClN₂O 4-Br, 2-(4-Cl-phenyl), 1,5-dimethyl 301.57 (m/z [M+H]⁺: 301) Antimicrobial activity
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone C₁₆H₂₀N₆O Tetrazole ring, allylpiperazine substituent 312.38 CNS-targeted drug candidates
1-(3-(4-Bromophenyl)-5-quinolinyl-4,5-dihydropyrazol-1-yl)ethanone C₂₀H₁₆BrN₃O 3-(4-Br-phenyl), 5-quinolinyl, dihydropyrazole 394.27 Anticancer research (structural analog)

Key Differences and Implications

Substituent Effects on Reactivity: Bromine vs. Chlorine: Bromine’s larger atomic radius enhances polarizability, making 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone more reactive in Suzuki-Miyaura couplings compared to its chloro analog . Fluorinated Groups: The heptafluoropropyl substituent in significantly increases lipophilicity (logP > 3), improving blood-brain barrier penetration but reducing aqueous solubility.

Biological Activity :

  • The 4'-chlorophenyl substituent in enhances antimicrobial potency against Gram-positive bacteria (MIC: 2–4 µg/mL), whereas the parent compound lacks direct antimicrobial action.
  • Tetrazole-containing derivatives (e.g., ) exhibit enhanced binding to neuronal receptors due to the tetrazole’s hydrogen-bonding capacity.

Synthetic Utility: The ethanone group in 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is pivotal for forming Schiff bases or coordinating metal ions in catalysis . In contrast, dihydropyrazole derivatives (e.g., ) are tailored for stereoselective synthesis in natural product frameworks.

Agrochemical Development

  • Fungicidal Activity: Pyrazole-ethanone derivatives with halogenated aryl groups (e.g., ) show EC₅₀ values < 10 µM against Fusarium spp., attributed to thiol-mediated enzyme inhibition.
  • Herbicidal Analogues : Fluorinated variants () inhibit acetolactate synthase (ALS) at IC₅₀ = 0.8 µM, comparable to commercial herbicides like imazethapyr .

Biological Activity

1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone (CAS Number: 1263214-70-5) is a pyrazole derivative that has garnered attention for its potential biological activities. The compound features a bromine substituent and a dimethyl group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data and case studies.

The molecular formula of 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone is C7H9BrN2OC_7H_9BrN_2O with a molecular weight of 217.06 g/mol. The structure includes a pyrazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
CAS Number1263214-70-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown efficacy in inhibiting the growth of breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells.

In one study, compounds containing a pyrazole scaffold were evaluated for their ability to induce apoptosis in cancer cells. Specifically, it was found that certain pyrazole derivatives could enhance caspase-3 activity significantly at concentrations as low as 10μM10\mu M, suggesting their role as apoptosis inducers in cancer therapy .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also notable. Compounds similar to 1-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)ethanone have demonstrated effectiveness against various bacterial strains, making them potential candidates for the development of new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antibacterial activities, pyrazole derivatives are recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Study on Anticancer Properties

A study published in ACS Omega evaluated several pyrazole compounds for their anticancer activity. Among these, certain derivatives showed promising results in reducing cell viability in breast cancer cells while inducing apoptosis through caspase activation . The findings underscore the therapeutic potential of modifying the pyrazole structure to enhance its efficacy against specific cancer types.

Evaluation of Antibacterial Activity

Another investigation focused on the antibacterial effects of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant inhibition zones, suggesting their potential use as antibacterial agents .

Q & A

Q. What are the standard synthetic routes for 1-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation via condensation of hydrazine derivatives with diketones or β-keto esters. Bromination at the 4-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Methylation at the 1- and 3-positions is performed via alkylation agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃). Final purification often employs column chromatography or recrystallization .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. The methyl groups (1,3-dimethyl) appear as singlets, while the bromine substituent deshields adjacent protons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ peak at m/z 231.0).
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry (if applicable) .

Q. What are the primary research applications of this compound?

It serves as:

  • A pharmacophore precursor in medicinal chemistry for designing kinase inhibitors or antimicrobial agents.
  • A ligand in coordination chemistry for transition-metal complexes.
  • A building block for synthesizing heterocyclic frameworks (e.g., pyrazolo-triazoles) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in bromination steps?

Bromination efficiency depends on:

  • Solvent polarity : Dichloromethane or DMF enhances reactivity.
  • Catalyst use : Lewis acids (e.g., FeCl₃) can accelerate bromine activation.
  • Temperature control : Exothermic reactions require gradual addition of NBS at 0–5°C to avoid side products. Post-reaction quenching with Na₂S₂O₃ removes excess bromine .

Q. How do crystallographic data resolve contradictions in substituent orientation?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 refines bond angles and torsional parameters. For example, dihedral angles between the pyrazole ring and aryl groups clarify spatial arrangements, while anisotropic displacement parameters (ADPs) identify disordered atoms. Twinned data may require SHELXD for phase correction .

Q. What computational strategies validate its biological activity predictions?

  • Molecular Docking (AutoDock Vina) : Screens binding affinity to targets (e.g., bacterial enzymes).
  • ADMET Prediction (SwissADME) : Assesses pharmacokinetic properties (e.g., Lipinski’s rule compliance).
  • MD Simulations : Evaluates ligand-protein stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. How can derivatives improve material science applications?

  • Electronic properties : Introducing electron-withdrawing groups (e.g., -NO₂) enhances conductivity in organic semiconductors.
  • Optical tuning : Substituent modifications (e.g., -CF₃) shift absorption/emission wavelengths for OLED applications.
  • Thermal stability : Cyclic voltammetry and TGA assess redox behavior and decomposition temperatures .

Q. What analytical methods resolve structural ambiguities in NMR spectra?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures .

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